2-Methyl-4-(4-methyldibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid
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Overview
Description
2-Methyl-4-(4-methyldibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid is a complex organic compound with a unique structure that includes a dibenzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-methyldibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common approach is the functionalization of dibenzothiophene derivatives. For instance, starting with 4-methyldibenzothiophene, the compound can be synthesized through a series of reactions including alkylation, oxidation, and esterification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, using techniques such as continuous flow chemistry and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(4-methyldibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the dibenzothiophene core can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution can occur on the aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2-Methyl-4-(4-methyldibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of 2-Methyl-4-(4-methyldibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid involves its interaction with various molecular targets. The dibenzothiophene core can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
4-Methyldibenzothiophene: A simpler analog with similar structural features but lacking the additional functional groups.
Dibenzothiophene: The parent compound without the methyl and oxobutanoic acid substituents.
Thiophene Derivatives: Compounds with similar sulfur-containing heterocyclic structures
Uniqueness
2-Methyl-4-(4-methyldibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research fields .
Properties
CAS No. |
26048-01-1 |
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Molecular Formula |
C18H16O3S |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-methyl-4-(4-methyldibenzothiophen-2-yl)-4-oxobutanoic acid |
InChI |
InChI=1S/C18H16O3S/c1-10-7-12(15(19)8-11(2)18(20)21)9-14-13-5-3-4-6-16(13)22-17(10)14/h3-7,9,11H,8H2,1-2H3,(H,20,21) |
InChI Key |
WYDVMODTXBLGMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1SC3=CC=CC=C32)C(=O)CC(C)C(=O)O |
Origin of Product |
United States |
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